2,5-Dimethoxystilbene
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Overview
Description
2,5-Dimethoxystilbene is a stilbenoid.
Scientific Research Applications
Chemical Isolation and Identification
2,5-Dimethoxystilbene has been isolated from high-quality tall oil fatty acids, a byproduct of the wood pulp industry. This isolation involves techniques like liquid column chromatography and low-temperature solvent fractional crystallization. The structure of this compound was determined using IR, mass, and NMR spectrometry, revealing its role in color development during epoxidation of tall oil fatty acids (Min & Chang, 1972).
Polymerization Behavior
2,5-Dimethoxystyrene, related to this compound, exhibits polymerization under various initiation conditions (free-radical, cationic, and anionic). Its less bulky ortho substituent leads to a more predictable behavior compared to other similar compounds, providing insights into copolymerization behavior and interactions (Kamogawa & Cassidy, 1964).
Cytotoxicity Studies
Research on Paphiopedilum godefroyae roots identified various stilbenes, including compounds related to this compound. These compounds were evaluated for cytotoxicity against human small cell lung cancer cells, contributing to the understanding of potential therapeutic applications (Lertnitikul et al., 2016).
Photoisomerization Dynamics
The photoisomerization dynamics of dimethoxystilbene (a class including this compound) have been studied, revealing the influence of the methoxy group on this process. These studies help in understanding microscopic friction and dielectric interactions on ultra-short time scales, valuable in fields like photochemistry (Zeglinski & Waldeck, 1988).
Antifungal and Larvicidal Properties
Prenylated stilbenes isolated from Lonchocarpus chiricanus, including 3,5-dimethoxystilbene, showed antifungal effects and toxicity against larvae of the yellow fever-transmitting mosquito Aedes aegypti. This highlights their potential in antifungal and insecticidal applications (Ioset et al., 2001).
Pharmacokinetics of Analogs
Resveratrol analogs, including dimethoxystilbenes, were studied to understand their pharmacokinetic profiles in rats. These findings are crucial for designing resveratrol derivatives in future studies, especially in the context of medical applications (Ng et al., 2014).
Synthesis of Medical Intermediates
2,5-Dimethoxy-4-Ethylthio-Benzeneethanamine, a derivative of this compound, has been synthesized as a medical intermediate for treating psychotic and schizophrenic psychosis. This showcases the relevance of this compound derivatives in pharmaceutical synthesis (Z. Zhimin, 2003).
Properties
CAS No. |
21889-09-8 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1,4-dimethoxy-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15-10-11-16(18-2)14(12-15)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+ |
InChI Key |
KUPZMZKMMSWRSG-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C2=CC=CC=C2 |
SMILES |
COC1=CC(=C(C=C1)OC)C=CC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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